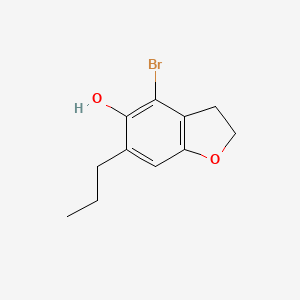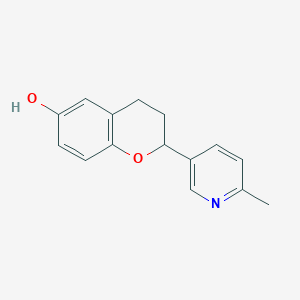
2-(6-methylpyridin-3-yl)-3,4-dihydro-2H-chromen-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-methylpyridin-3-yl)-3,4-dihydro-2H-chromen-6-ol is a heterocyclic compound that features a chromen-6-ol core with a 6-methylpyridin-3-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylpyridin-3-yl)-3,4-dihydro-2H-chromen-6-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridin-3-yl and chromen-6-ol derivatives.
Reaction Conditions: The key steps involve the formation of the chromen-6-ol core followed by the introduction of the 6-methylpyridin-3-yl group. This can be achieved through various organic reactions such as Friedel-Crafts acylation, cyclization, and subsequent functional group transformations.
Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the desired transformations.
化学反応の分析
Types of Reactions
2-(6-methylpyridin-3-yl)-3,4-dihydro-2H-chromen-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chromen-6-ol core and the pyridinyl group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
2-(6-methylpyridin-3-yl)-3,4-dihydro-2H-chromen-6-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(6-methylpyridin-3-yl)-3,4-dihydro-2H-chromen-6-ol involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
類似化合物との比較
Similar Compounds
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: An intermediate in the synthesis of COX-2 inhibitors.
2,7-dimethyl-4-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrrolo-[3,4-b]indole: A structural analog with pharmacological activity.
Uniqueness
2-(6-methylpyridin-3-yl)-3,4-dihydro-2H-chromen-6-ol is unique due to its combination of a chromen-6-ol core and a 6-methylpyridin-3-yl group. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
2-(6-methylpyridin-3-yl)-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C15H15NO2/c1-10-2-3-12(9-16-10)15-6-4-11-8-13(17)5-7-14(11)18-15/h2-3,5,7-9,15,17H,4,6H2,1H3 |
InChIキー |
QRMWBHUCFAEVCY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C2CCC3=C(O2)C=CC(=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


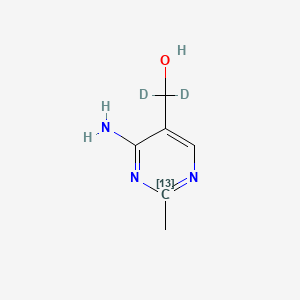
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13849397.png)
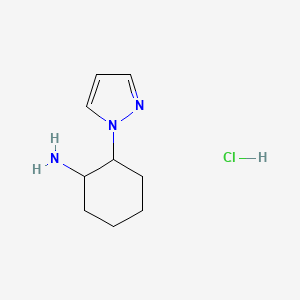

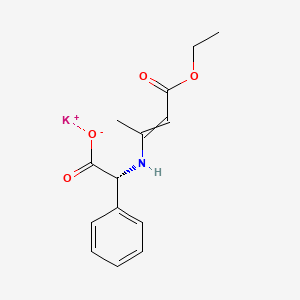
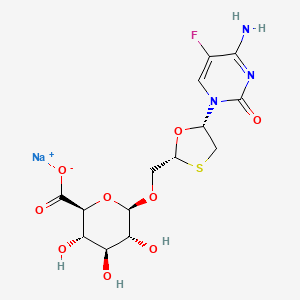
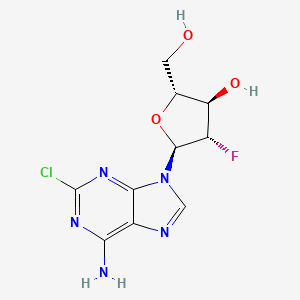
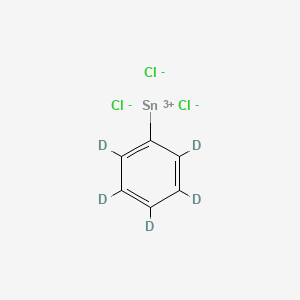
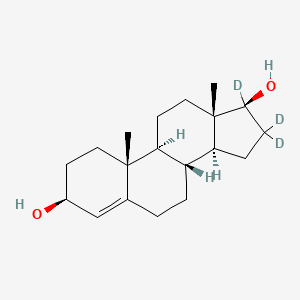
![N-methylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B13849446.png)
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)
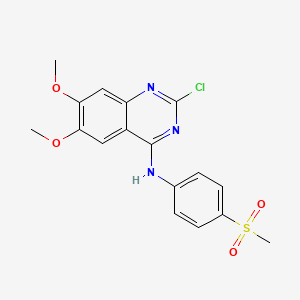
![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)
